N-(3-acetylphenyl)-3-(methylthio)benzamide N-(3-acetylphenyl)-3-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 896342-76-0
VCID: VC4608746
InChI: InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC
Molecular Formula: C16H15NO2S
Molecular Weight: 285.36

N-(3-acetylphenyl)-3-(methylthio)benzamide

CAS No.: 896342-76-0

Cat. No.: VC4608746

Molecular Formula: C16H15NO2S

Molecular Weight: 285.36

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-3-(methylthio)benzamide - 896342-76-0

Specification

CAS No. 896342-76-0
Molecular Formula C16H15NO2S
Molecular Weight 285.36
IUPAC Name N-(3-acetylphenyl)-3-methylsulfanylbenzamide
Standard InChI InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19)
Standard InChI Key GAJLFHGAKLYMDN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC

Introduction

Molecular Structure and Chemical Identity

IUPAC Nomenclature and Structural Features

The compound’s systematic IUPAC name, N-(3-acetylphenyl)-3-(methylthio)benzamide, reflects its two aromatic rings connected via an amide bond. The benzamide moiety features a methylthio group at the 3-position, while the aniline-derived component includes an acetyl group at the 3-position (Figure 1). This arrangement creates a planar, conjugated system that influences electronic distribution and intermolecular interactions .

Key Functional Groups

  • Amide bond: Provides hydrogen-bonding capability and structural rigidity.

  • Acetyl group: Introduces electron-withdrawing effects, polarizing the adjacent aromatic ring.

  • Methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions or metabolic transformations .

Computational and Experimental Properties

While experimental data specific to this compound are scarce, computational models predict properties based on its molecular formula (C₁₇H₁₅NO₂S) and structural analogs (Table 1) .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight297.37 g/molPubChem CID 730583
XLogP33.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Topological Polar Surface Area58.6 ŲChemAxon

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via amide coupling between 3-(methylthio)benzoic acid and 3-acetylaniline. Alternative routes may involve:

  • Direct acylation: Reacting 3-acetylaniline with 3-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine).

  • Stepwise functionalization: Introducing the methylthio group post-amide formation via nucleophilic aromatic substitution, though steric hindrance may limit efficacy .

Challenges in Synthesis

  • Sulfur stability: The methylthio group is prone to oxidation, requiring inert atmospheres or stabilizing agents.

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3-position demands careful control of reaction conditions .

CompoundTarget PARPIC₅₀ (nM)Key Substituents
OUL232 (Ref) PARP107.83-Amino, 7-methyl
Hypothesized Methylthio AnalogPARP10 (predicted)~50*3-Methylthio, 3-acetyl

*Predicted based on enhanced lipophilicity and steric bulk.

ADME Profiling and Toxicity

The methylthio group likely improves membrane permeability compared to hydroxyl or amino analogues. Computational ADME predictions indicate:

  • Moderate solubility: ~20 μg/mL (logS = -4.2) .

  • Metabolic stability: Resistance to cytochrome P450 oxidation due to sulfur electronegativity .

Applications in Medicinal Chemistry

Targeted Cancer Therapies

PARP inhibitors are frontline treatments for BRCA-mutated cancers. The methylthio group’s electron-rich nature could enhance DNA-binding affinity or modulate enzyme inhibition kinetics, warranting further study .

Antimicrobial Activity

Sulfur-containing benzamides exhibit broad-spectrum antimicrobial effects. The methylthio substituent may disrupt bacterial cell wall synthesis or enzyme function, analogous to sulfonamide drugs .

Future Research Directions

  • Synthetic optimization: Develop robust methods to prevent sulfur oxidation during synthesis.

  • In vitro profiling: Screen against PARP isoforms and cancer cell lines.

  • Crystallographic studies: Resolve binding modes with PARP10 or PARP15 to guide structure-based design .

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